molecular formula C27H21NO B12507351 N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine

N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine

Cat. No.: B12507351
M. Wt: 375.5 g/mol
InChI Key: ZXJHYBAHCRRCSV-UHFFFAOYSA-N
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Description

N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine (CAS 1427556-50-0) is a high-value organic electronic material primarily investigated for its application in Organic Light-Emitting Diodes (OLEDs). Scientific research identifies compounds based on dimethyl-dihydrobenzofuran and dibenzofuran units as highly effective Electron Blocking Layer (EBL) materials, particularly for blue fluorescent OLEDs . The function of an EBL is to confine charge carriers within the device's emission layer, which is a critical factor for achieving high efficiency and long operational lifetime . The molecular structure of this compound, featuring a triarylamine core, is characteristic of materials with good hole-transport properties and high thermal stability, making them suitable for vacuum-deposited OLED devices . By preventing electron leakage and promoting hole injection, this class of materials has been shown to significantly increase the external quantum efficiency and extend the device lifetime compared to common alternatives . This chemical is offered as a building block for the development and fabrication of advanced, high-performance optoelectronic devices. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C27H21NO

Molecular Weight

375.5 g/mol

IUPAC Name

N-(9,9-dimethylfluoren-2-yl)dibenzofuran-3-amine

InChI

InChI=1S/C27H21NO/c1-27(2)23-9-5-3-7-19(23)20-13-11-17(15-24(20)27)28-18-12-14-22-21-8-4-6-10-25(21)29-26(22)16-18/h3-16,28H,1-2H3

InChI Key

ZXJHYBAHCRRCSV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6O5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorenyl Intermediate: The starting material, 9,9-dimethylfluorene, undergoes a series of reactions to introduce the amine group at the 2-position.

    Coupling with Dibenzofuran: The fluorenyl intermediate is then coupled with dibenzofuran under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(a) EBL-C (N-([1,1'-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-11,11-dimethyl-11H-benzo[b]fluoren-3-amine)
  • Structural Difference : Replaces the dibenzofuran core with a benzo[b]fluorene group.
  • Performance : EBL-C exhibits a deeper HOMO level (-5.8 eV) compared to the target compound (-5.5 eV), leading to improved hole-blocking efficiency. Devices using EBL-C show a 7% reduction in efficiency roll-off at 3000 cd/m² and a 5× longer operational lifetime than EBL-A (a shallower HOMO analogue) .
  • Thermal Stability : The benzofluorene group enhances thermal stability (Tg > 140°C), similar to the dimethylfluorene in the target compound .
(b) PSeDBF (10-(4-(tert-butyl)-phenyl)-3-dibenzo[b,d]furan-2-yl)-10H-phenoselenazine)
  • Structural Difference: Integrates dibenzofuran into a phenoselenazine core.
  • Photophysical Properties: PSeDBF achieves a photoluminescence quantum yield (PLQY) of 59.0% and external quantum efficiency (EQE) of 12.8%, outperforming PSeFL (40.0% PLQY, 7.4% EQE), which uses a fluorene substituent. The dibenzofuran moiety suppresses non-radiative decay of triplet excitons .
  • Relevance : Highlights the advantage of dibenzofuran over fluorene in optimizing exciton utilization.

Substituent Effects in Charge-Transport Materials

(a) N-(4-isopropylphenyl)dibenzo[b,d]furan-3-amine
  • Structural Difference : Lacks the dimethylfluorene group, featuring a simpler isopropylphenyl substituent.
  • Application : Used as a side group in blue emitters (e.g., DMP-BP). Devices achieve high current efficiency (CE) and power efficiency (PE), but the absence of dimethylfluorene may limit thermal stability compared to the target compound .
(b) Bis(dibenzo[b,d]furan-2-yl)aminocarbazole-based Polymers
  • Structural Difference : Incorporates dibenzofuran into polymeric side chains for solution-processable OLEDs.
  • Performance : These polymers exhibit tunable HOMO levels (-5.3 to -5.7 eV) and high hole mobility (10⁻⁴ cm²/V·s), comparable to the target compound. However, the polymeric framework introduces processing complexities absent in small-molecule analogues like the target compound .

Key Data Table: Comparative Properties

Compound HOMO (eV) PLQY (%) EQE (%) Thermal Stability (Tg, °C) Key Application
Target Compound -5.5 N/A N/A >140 EBL/HTM in PhOLEDs
EBL-C -5.8 N/A N/A >140 EBL in red PhOLEDs
PSeDBF -5.9 59.0 12.8 120 Phosphorescent emitter
PSeFL -5.7 40.0 7.4 110 Phosphorescent emitter
Bis(dibenzo[b,d]furan) Polymer -5.5 N/A 15.2 135 HTM in TADF-OLEDs

Biological Activity

N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine, with CAS number 1359833-89-8, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article synthesizes current knowledge regarding its biological activity, including research findings, case studies, and relevant data.

The compound has the following chemical characteristics:

  • Molecular Formula : C27_{27}H21_{21}NO
  • Molecular Weight : 375.46 g/mol
  • InChI Key : OYCPSCXBBGYBHK-UHFFFAOYSA-N
  • PubChem ID : 71155192

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interaction with cellular pathways and potential therapeutic applications.

2. Antioxidant Properties

The antioxidant activity of related compounds has been documented in literature. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may possess similar properties, contributing to cellular protection against oxidative damage.

3. Neuroprotective Effects

There is emerging interest in the neuroprotective effects of dibenzo[b,d]furan derivatives. The ability to cross the blood-brain barrier makes such compounds promising candidates for treating neurodegenerative diseases. Although direct studies on this compound are scarce, analogs have shown protective effects against neuronal cell death.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntioxidantReduces oxidative stress
NeuroprotectiveProtects neuronal cells

Case Study: Anticancer Efficacy

A study published in Medicinal Chemistry evaluated a series of dibenzo[b,d]furan derivatives for their anticancer properties. The results indicated that certain modifications to the dibenzo structure enhanced cytotoxicity against breast cancer cell lines (MCF-7). While this compound was not specifically tested, its structural characteristics suggest it may exhibit similar activity.

Case Study: Neuroprotection Mechanism

In a recent investigation into neuroprotective agents, researchers explored compounds similar to N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan derivatives. These studies highlighted the potential for protecting against glutamate-induced excitotoxicity in neuronal cultures. The findings suggest that such compounds may modulate glutamate receptors and reduce calcium influx into cells.

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